2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

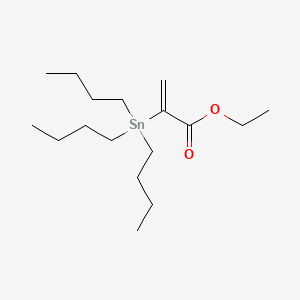

“2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” is a chemical compound with the molecular formula C17H34O2Sn . It is also known as ethyl 2-tributylstannylacrylate. This compound is a member of the family of atypical acrylates.

Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” is complex due to the presence of the tributylstannyl group. The exact 3D structure may require computational chemistry techniques for accurate determination .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” include a molecular weight of 389.2 g/mol. Other properties such as polarity, solubility, and stability would need to be determined experimentally or through further literature research .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis Applications

A notable application is in the palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, where this compound serves as a precursor. Indoles with ester functionality at the 3-position are prepared from 2-(2-nitrophenyl)propenoic acid derivatives through palladium-catalyzed reductive N-heteroannulation, utilizing carbon monoxide as the reducing agent. The starting materials for these syntheses include the Stille coupling of 2-halo-1-nitrobenzenes with ethyl 2-(tributylstannyl)-2-propenoate. This methodology allows for the creation of indole derivatives with potential applications in medicinal chemistry and material science (Söderberg et al., 2008).

Reaction with Organotin Phenoxides

The reactivity of different tributyltin phenoxides with ethyl propiolate in the presence of tin(IV) chloride and triethylamine leads to derivatives of 3-phenoxyacrylic acid ethyl ester. This process showcases the compound's role in synthesizing complex organic molecules, potentially useful in creating polymers or other organic materials with specific functional properties (Kinart & Kinart, 2007).

Stannyl Radical-Mediated Cleavage

Another application is in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method represents a mild methodology for removing the synthetically useful sulfone moiety, showcasing the versatility of ethyl 2-(tributylstannyl)-2-propenoate in facilitating reactions that yield fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals (Wnuk et al., 2000).

Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate

The synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through a series of reactions including Friedel-Crafts and Wittig G reactions. This compound is an intermediate for synthesizing cycloprothrin, showcasing its utility in developing new pesticides. This example highlights the chemical's role in synthesizing intermediates for broader industrial applications (Jianquan, 2007).

Microwave Assisted Synthesis

It is also used in the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a compound potentially useful for introducing metal coordination sites into polyacrylates. This synthesis method underlines the importance of this compound in facilitating efficient and innovative synthetic routes, leading to materials with potential applications in catalysis and material science (Heintz et al., 2017).

Propiedades

IUPAC Name |

ethyl 2-tributylstannylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCFACQOVDFMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448615 |

Source

|

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

CAS RN |

123706-82-1 |

Source

|

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.